molecular formula C16H17NO3S B14220590 N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide CAS No. 748793-14-8

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide

Cat. No.: B14220590
CAS No.: 748793-14-8
M. Wt: 303.4 g/mol
InChI Key: NYQGRTLHGXEQKM-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide is an organic compound with the molecular formula C15H17NO2S It is characterized by the presence of a sulfonyl group attached to a benzamide structure, with additional methyl groups enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Similar structure but with a sulfamide group instead of a sulfonyl group.

    N,N-Dimethyl-N’-(4-methylphenyl)sulfuric diamide: Contains a sulfuric diamide group.

Uniqueness

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

748793-14-8

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C16H17NO3S/c1-12-4-8-14(9-5-12)16(18)17(3)21(19,20)15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

NYQGRTLHGXEQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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